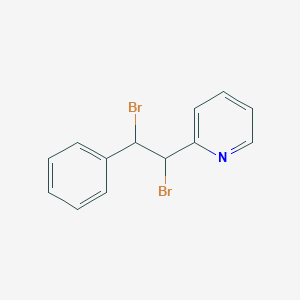![molecular formula C22H34N4 B14728149 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine CAS No. 6272-77-1](/img/structure/B14728149.png)
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine typically involves multiple steps. One common method includes the nucleophilic reaction of 4-hydroxybenzoic acid with terephthaloyl chloride to yield terephthaloyl bis(4-oxybenzoic) acid. This intermediate is then reacted with 1,8-diamino-3,6-dioxaoctane via the Yamazaki method to produce the desired diamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polycondensation reactions using commercial aromatic dianhydrides. These reactions are typically carried out in polar solvents such as NMP, DMF, and DMSO, under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives .
Aplicaciones Científicas De Investigación
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine has a wide range of scientific research applications:
Medicine: Investigated for its role in drug development, especially in designing compounds with specific biological activities.
Mecanismo De Acción
The mechanism of action of 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antibacterial activity or inhibition of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N-[2-(diethylamino)ethyl]benzamide: Known for its antibacterial properties and used in similar applications.
4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Utilized in the synthesis of polyimides with high thermal stability.
Uniqueness
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine stands out due to its unique combination of amino and diethylamino groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and forming complexes with bioactive molecules makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
6272-77-1 |
|---|---|
Fórmula molecular |
C22H34N4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine |
InChI |
InChI=1S/C22H34N4/c1-5-25(6-2)19-13-11-17(21(23)15-19)9-10-18-12-14-20(16-22(18)24)26(7-3)8-4/h11-16H,5-10,23-24H2,1-4H3 |
Clave InChI |
MBNOUYQICAVQDM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)CCC2=C(C=C(C=C2)N(CC)CC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


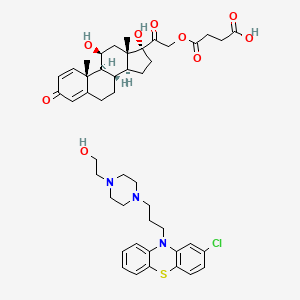

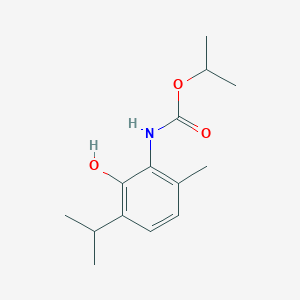

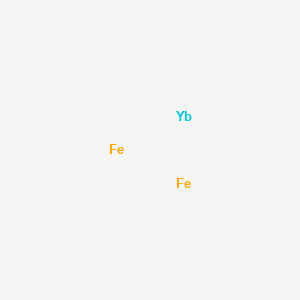
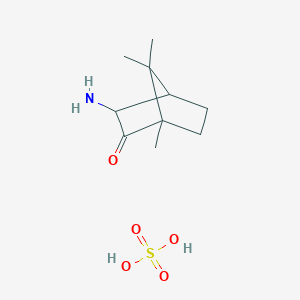
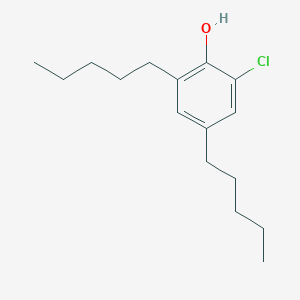
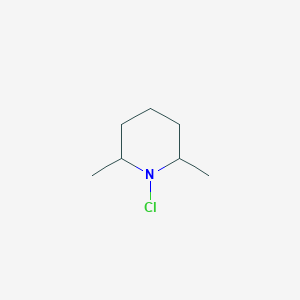
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
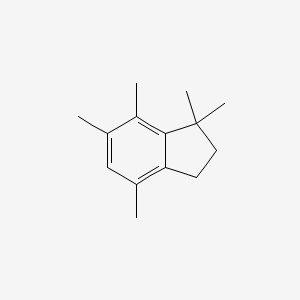
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

